2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyridoquinazoline core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide involves multiple steps. One common method starts with the preparation of intermediates such as 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine. This intermediate is synthesized by reacting 3a with 4-methoxyaniline under specific conditions . The final compound is obtained through further reactions involving sulfonation and methylation processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By inhibiting tubulin, the compound can induce apoptosis in cancer cells, making it a potential anti-cancer agent . The molecular targets include tubulin and other proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine and 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine . Compared to these compounds, 2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide has a unique sulfonamide group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C20H16ClN3O4S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide |
InChI |
InChI=1S/C20H16ClN3O4S/c1-23(14-4-6-15(28-2)7-5-14)29(26,27)16-8-9-18-17(11-16)20(25)22-19-10-3-13(21)12-24(18)19/h3-12H,1-2H3 |
InChI Key |
BNTFUAUYISGAAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C2)N4C=C(C=CC4=NC3=O)Cl |
Origin of Product |
United States |
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